5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
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Overview
Description
The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic molecule that features a piperazine ring, a piperidine ring, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their incorporation into the pyranone structure. Common synthetic methods include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts.
Mannich Reaction: Incorporation of the piperazine ring through a Mannich reaction.
Intermolecular Cycloaddition: Cycloaddition of alkynes bearing amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use in drug development, particularly for its piperazine and piperidine moieties, which are common in pharmaceuticals.
Pharmacology: It may be studied for its interactions with biological targets, such as receptors or enzymes.
Materials Science: The compound could be explored for its properties in creating new materials or as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with molecular targets such as receptors or enzymes. The piperazine and piperidine rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-triazine .
Uniqueness
The uniqueness of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one lies in its combination of piperazine, piperidine, and pyranone structures, which may confer unique biological and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C23H28ClN3O4 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C23H28ClN3O4/c24-18-5-4-6-19(13-18)26-9-11-27(12-10-26)23(29)17-31-22-16-30-20(14-21(22)28)15-25-7-2-1-3-8-25/h4-6,13-14,16H,1-3,7-12,15,17H2 |
InChI Key |
CPZMVENXQVJIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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